![molecular formula C4H5N5O3 B1437762 5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 297149-33-8](/img/structure/B1437762.png)
5-nitro-1H-pyrazole-3-carbohydrazide
Overview
Description
5-nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C4H5N5O3. It is a derivative of pyrazole, characterized by the presence of a nitro group at the 5-position and a carbohydrazide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 5-amino-1H-pyrazole-3-carbohydrazide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 5-nitro-1H-pyrazole-3-carbohydrazide in cancer research. For instance, compounds derived from pyrazole structures have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study investigated the interaction of pyrazole derivatives with DNA, revealing that they could bind to DNA and induce conformational changes that lead to cell death .
Kinase Inhibition
The compound has also shown promise as a kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell proliferation and survival. By inhibiting specific kinases, this compound may disrupt these pathways, offering a potential therapeutic strategy for cancer treatment .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Antitumor Mechanisms : One study demonstrated that a derivative of this compound exhibited more than 50% inhibition of cancer cell proliferation through DNA binding mechanisms . This was confirmed using electronic absorption spectroscopy and viscosity measurements.
- Inhibition of Kinase Activity : Another research effort focused on synthesizing pyrazole derivatives as potential antitumor agents by evaluating their kinase inhibition properties. The findings suggested that these compounds could serve as lead candidates for drug development targeting specific kinases involved in tumor growth .
Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antitumor Activity | Compounds exhibit antiproliferative effects on cancer cells | Significant inhibition observed in vitro |
Kinase Inhibition | Potential to inhibit specific kinases involved in cancer signaling | Disruption of signaling pathways noted |
DNA Interaction | Ability to bind to DNA and induce conformational changes | Confirmed through spectroscopy techniques |
Mechanism of Action
The mechanism of action of 5-nitro-1H-pyrazole-3-carbohydrazide is not fully elucidated. it is believed to interact with various molecular targets through its nitro and hydrazide functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-3-carbohydrazide
- 3,5-dinitro-1H-pyrazole
- 1H-pyrazole-3-carbohydrazide
Uniqueness
5-nitro-1H-pyrazole-3-carbohydrazide is unique due to the presence of both a nitro group and a carbohydrazide group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Biological Activity
5-Nitro-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a nitro group and a carbohydrazide moiety, which contribute to its unique chemical reactivity. The synthesis typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. This reaction can be optimized through one-pot tandem reactions for improved yield and efficiency .
The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with various molecular targets, primarily through the bioreduction of the nitro group, leading to the formation of reactive intermediates that can disrupt cellular processes. The carbohydrazide moiety is known to form hydrogen bonds with biological macromolecules, potentially influencing their function .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting a potential for development as an antimicrobial agent. The compound's ability to disrupt microbial cell membranes and inhibit enzyme activity is thought to be a contributing factor to its efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer potential. Investigations into its cytotoxic effects on various cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Showed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values between 25 and 100 µM, demonstrating selective cytotoxicity. |
Study 3 | Mechanistic Insights | Found that the compound interacts with DNA and inhibits topoisomerase activity, leading to DNA damage in cancer cells. |
Comparison with Similar Compounds
This compound is often compared with other pyrazole derivatives due to its unique structural features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Amino-1H-pyrazole-3-carbohydrazide | Amino group instead of nitro group | Enhanced solubility but reduced biological activity |
3,5-Dinitro-1H-pyrazole | Additional nitro group | Increased reactivity but potential toxicity concerns |
4-Bromo-5-nitro-1H-pyrazole-3-carbohydrazide | Bromine substitution | Offers distinct pharmacological profiles compared to non-brominated analogs |
Properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZPLAIXATZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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